

Molecular structure and formula of Methyl 2cyanoisonicotinate

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Compound of Interest

Compound Name: Methyl 2-cyanoisonicotinate

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An In-Depth Technical Guide to Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyanoisonicotinate is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed hypothetical experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, its significant role in drug development is highlighted through its application in the synthesis of Topiroxostat, a xanthine oxidase inhibitor.

Molecular Structure and Properties

Methyl 2-cyanoisonicotinate, with the IUPAC name methyl 2-cyanopyridine-4-carboxylate, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a cyano group at the 2-position and a methyl ester group at the 4-position.

Molecular Formula: C₈H₆N₂O₂[1]

Molecular Weight: 162.15 g/mol [1]

CAS Number: 94413-64-6[1]



Synonyms:

- 2-Cyano-4-pyridinecarboxylic acid methyl ester[2]
- Methyl 2-cyanopyridine-4-carboxylate[3]
- · 2-Cyano-isonicotinic acid methyl ester

Physicochemical Data

A summary of the key physicochemical properties of **Methyl 2-cyanoisonicotinate** is provided in Table 1.

Property	Value	Reference
Appearance	Pale brown to white crystalline solid	[4]
Melting Point	107-109 °C	[4]
Boiling Point (Predicted)	296.6 ± 25.0 °C	[4]
Density (Predicted)	1.25 ± 0.1 g/cm ³	[4]
Water Solubility	Slightly soluble (6.2 g/L at 25 °C)	[4][5]
Storage	Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.	[5]

Spectroscopic Characterization

The structure of **Methyl 2-cyanoisonicotinate** can be confirmed through various spectroscopic techniques. While specific experimental spectra are not readily available in the public domain, the expected spectral data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The methyl protons will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).
- 13C NMR (Carbon NMR): The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester and the nitrile carbon will be the most downfield. The chemical shifts of the pyridine ring carbons will be in the aromatic region, influenced by the positions of the substituents.

Table 2: Predicted NMR Data for Methyl 2-cyanoisonicotinate

Nucleus	Predicted Chemical Shift (δ, ppm)	Multiplicity
¹H		
O-CH₃	3.9 - 4.1	Singlet
Ar-H	7.5 - 8.8	Multiplets
13 C		
O-CH₃	52 - 55	_
CN	115 - 120	_
Ar-C	120 - 155	-
C=O	160 - 165	_

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-cyanoisonicotinate



Functional Group	Wavenumber (cm⁻¹)	Intensity
C≡N (Nitrile) stretch	2220 - 2240	Medium
C=O (Ester) stretch	1720 - 1740	Strong
C=N, C=C (Aromatic) stretch	1400 - 1600	Medium
C-O (Ester) stretch	1100 - 1300	Strong
C-H (Aromatic) stretch	3000 - 3100	Medium
C-H (Methyl) stretch	2850 - 3000	Medium

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 131, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 103.

Experimental Protocols Synthesis of Methyl 2-cyanoisonicotinate

A plausible synthesis route starts from methyl 2-methyl-4-pyridinecarboxylate. The process involves oxidation of the methyl group to a carboxylic acid, followed by amidation and subsequent dehydration to the nitrile.[2]

Workflow for the Synthesis of Methyl 2-cyanoisonicotinate



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A three-step synthesis of **Methyl 2-cyanoisonicotinate**.

Step 1: Oxidation



- To a stirred solution of methyl 2-methyl-4-pyridinecarboxylate in water, add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-5 °C).
- After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture to remove manganese dioxide and acidify the filtrate to precipitate the product, methyl 2-carboxy-4-pyridinecarboxylate.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation

- Suspend methyl 2-carboxy-4-pyridinecarboxylate in a suitable solvent (e.g., dichloromethane) and add thionyl chloride (SOCl₂) dropwise at 0 °C.
- Stir the reaction at room temperature until the formation of the acid chloride is complete.
- Remove the excess SOCl2 under reduced pressure.
- Dissolve the crude acid chloride in an appropriate solvent and bubble ammonia gas through the solution or add aqueous ammonia at a low temperature to form methyl 2carbamoylisonicotinate.
- Extract the product and purify by recrystallization.

Step 3: Dehydration

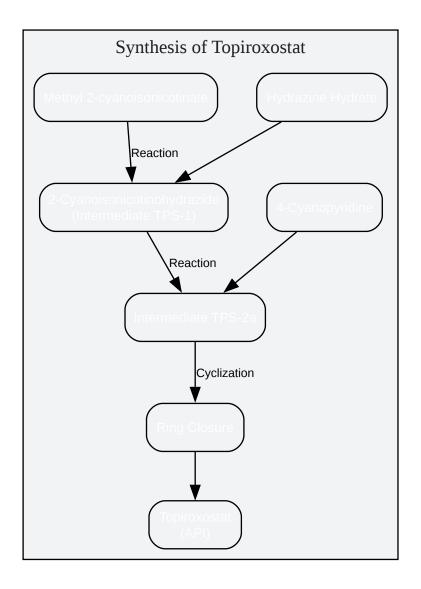
- Dissolve methyl 2-carbamoylisonicotinate in a suitable solvent such as tetrahydrofuran or dichloromethane.
- Add a dehydrating agent system, for example, a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N), at 0 °C.[2]
- Stir the reaction at room temperature until completion.
- Quench the reaction with water, extract the product, and purify by column chromatography or recrystallization to yield Methyl 2-cyanoisonicotinate.



Role in Drug Development: Synthesis of Topiroxostat

Methyl 2-cyanoisonicotinate is a key starting material for the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. [2][3]

Logical Flow from Intermediate to Active Pharmaceutical Ingredient



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Synthesis pathway of Topiroxostat from **Methyl 2-cyanoisonicotinate**.



The synthesis involves the reaction of **Methyl 2-cyanoisonicotinate** with hydrazine hydrate to form an intermediate hydrazide (TPS-1). This intermediate is then reacted with 4-cyanopyridine to form a second intermediate (TPS-2a), which subsequently undergoes a ring-closure reaction to yield the final active pharmaceutical ingredient, Topiroxostat.

Conclusion

Methyl 2-cyanoisonicotinate is a valuable and versatile intermediate in medicinal chemistry and drug development. Its molecular structure allows for facile conversion into more complex heterocyclic systems, as exemplified by its role in the synthesis of Topiroxostat. The information provided in this guide, including its properties and detailed (though hypothetical) experimental procedures, should serve as a useful resource for researchers and scientists in the field. Further investigation into the crystallographic structure and detailed spectroscopic analysis would provide even greater insight into the chemistry of this important compound.

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